molecular formula C5H7N3S B1266897 2-(Methylthio)pyrimidin-4-amine CAS No. 2183-66-6

2-(Methylthio)pyrimidin-4-amine

Cat. No. B1266897
CAS RN: 2183-66-6
M. Wt: 141.2 g/mol
InChI Key: HGGXLEAHOVIYKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Methylthio)pyrimidin-4-amine derivatives can be achieved through various chemical routes. For example, a one-pot four-component synthesis involving sequential Gewald/cyclocondensation reactions has been reported, leading to thieno[2,3-d]pyrimidin-4-amines with excellent yields (Adib et al., 2015). Another approach for synthesizing related compounds involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, indicating the versatility in synthetic methods for accessing this class of compounds (Тумкявичюс et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-(Methylthio)pyrimidin-4-amine derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies on related compounds, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, have provided insights into their crystal structure and spectroscopic properties, facilitating the design of potential drug molecules against specific targets (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

2-(Methylthio)pyrimidin-4-amine and its derivatives participate in various chemical reactions, leading to the formation of complex heterocyclic compounds. These reactions are essential for the development of pharmacologically active molecules. For instance, the synthesis and evaluation of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines have demonstrated potential biological activities, indicating the chemical versatility of the pyrimidine core (Asghari et al., 2015).

Scientific Research Applications

Synthesis of Pyrido[4,3-d]pyrimidin-5(6H)-ones

Tian et al. (2019) described an efficient synthesis of 2,4-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones, involving the acid-promoted cyclization of cyano enamine. This process includes 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one as a key intermediate (Tian et al., 2019).

Synthesis of Methyl Esters of Amino-Pyrrolo[2,3-d]pyrimidine Carboxylic Acids

Tumkevicius et al. (2000) developed a method for synthesizing methyl esters of amino-pyrrolo[2,3-d]pyrimidine carboxylic acids, starting with reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines. These derivatives possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000).

Antitumor Activity of Pyrimidine Derivatives

Grigoryan et al. (2008) synthesized 4-amino-and 4-methoxy-6-chloropyrimidines with antitumor properties from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).

Antimicrobial Applications in Surface Coatings and Inks

El‐Wahab et al. (2015) prepared heterocyclic compounds, including 2-(Methylthio)pyrimidin-4-amine derivatives, for antimicrobial applications in polyurethane varnishes and printing ink pastes. These compounds exhibited very good antimicrobial effects (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Synthesis and Pharmacological Properties

Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with a methylthio substituent, displaying properties like antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

Synthesis and Evaluation as Antioxidant Agents

Vartale et al. (2016) investigated 2-(Methylthio)pyrimidin-4-amine derivatives as potent antioxidant agents. They synthesized 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine derivatives with significant antioxidant properties (Vartale, Halikar, Pawar, & Tawde, 2016).

Safety And Hazards

When handling 2-(Methylthio)pyrimidin-4-amine, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGXLEAHOVIYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293369
Record name 2-(Methylthio)pyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)pyrimidin-4-amine

CAS RN

2183-66-6
Record name 2183-66-6
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Record name 2-(Methylthio)pyrimidin-4-amine
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Record name 2-(methylsulfanyl)pyrimidin-4-amine
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Record name 2-(Methylthio)-4-pyrimidinamine
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Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-methylsulfanylpyrimidine (8 g) and 7N ammonia in methanol (100 mL) at 100° C. was stirred for 2 days in a sealed tube, cooled, concentrated, treated with water, and extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The concentrate was triturated with ethyl ether and filtered. 1H NMR (300 MHz, CDCl3) δ 8.06 (d, 1H), 6.12 (d, 1H), 4.83 (s, 2H), 2.51 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
YM Loksha, EB Pedersen, AD Bond, P La Colla… - …, 2009 - thieme-connect.com
The 6-position of the uracil ring was activated for a lithiation reaction by condensing thymine with dimethylsulfamoyl chloride. X-ray crystallography was used to confirm the structure of …
Number of citations: 4 www.thieme-connect.com
S Li, J Chen, C Feng, W Yang, M Ji - Chemical Papers, 2019 - Springer
In this paper, a novel synthetic method for Palbociclib was reported. It was synthesized in eight steps from 2-(methylthio) pyrimidin-4-(3H)-one with approximately 10% overall yield. This …
Number of citations: 6 link.springer.com
WC Kim, JA Kang, M Park, PH Jeong… - Journal of Medicinal …, 2021 - ACS Publications
Core assembly modulators of viral capsid proteins have been developed as an effective treatment of chronic hepatitis B virus (HBV) infection. In this study, we synthesized novel potent …
Number of citations: 7 pubs.acs.org
A Thomann, J Eberhard, G Allegretta, M Empting… - Synlett, 2015 - thieme-connect.com
Typically, 4,6-disubstituted 2-thiomethylpyrimidines are synthesized starting from 4,6-dichloro-2-thiomethylpyrimidine or an amino-substituted precursor. However, these reactions take …
Number of citations: 6 www.thieme-connect.com
V Prieur, MD Pujol, G Guillaumet - European Journal of …, 2015 - Wiley Online Library
New pyrrolo[2,3‐d]pyrimidines that have aryl groups at the 2‐, 4‐, and 6‐positions were prepared by the arylation reaction of 4‐chloro‐7‐methyl‐2‐(methylthio)‐6‐phenylpyrrolo[2,3‐d]…
J Quiroga, J Trilleras, R Abonía, B Insuasty… - … : Online Journal of …, 2009 - arkat-usa.org
A study of formylation of 6-aminopyrimidines leads to the conclusion that the formylation at C5 occurs only when there is no contribution of heteroaromaticity in the pyrimidine ring and …
Number of citations: 11 www.arkat-usa.org
S Li, W Yang, M Ji, J Cai… - Journal of Chemical …, 2019 - journals.sagepub.com
A new and efficient synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one, a key intermediate of Palbociclib, starting from thiouracil was …
Number of citations: 1 journals.sagepub.com
LR Odell, N Chau, CC Russell, KA Young… - …, 2022 - Wiley Online Library
Five focused libraries of pyrimidine‐based dynamin GTPase inhibitors, in total 69 compounds were synthesised, and their dynamin inhibition and broad‐spectrum cytotoxicity examined. …
Z Yang, L Li, J Zheng, H Ma, S Tian, J Li… - ACS Chemical …, 2016 - ACS Publications
Adenosine receptor A 2A antagonists have emerged as potential treatment for Parkinson’s disease in the past decade. We have recently reported a series of adenosine receptor …
Number of citations: 15 pubs.acs.org
HG Choi, P Ren, F Adrian, F Sun, HS Lee… - Journal of medicinal …, 2010 - ACS Publications
The second generation of Bcr-Abl inhibitors nilotinib, dasatinib, and bosutinib developed to override imatinib resistance are not active against the T315I “gatekeeper” mutation. Here we …
Number of citations: 83 pubs.acs.org

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